![molecular formula C14H12ClFN2O2 B6577338 4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide CAS No. 1207030-06-5](/img/structure/B6577338.png)

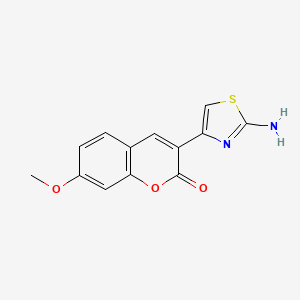

4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide” is a chemical compound. It is related to a class of compounds that have been used in the synthesis of various pharmaceutical and agrochemical products .

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions . For instance, a process for preparing a related compound involves reacting a compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent . The reaction temperature is carefully controlled to not exceed 70 degrees Celsius .Chemical Reactions Analysis

The chemical reactions involving “4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide” are likely to be complex and would depend on the specific conditions and reagents used. The reactions could involve various organic chemistry mechanisms .Applications De Recherche Scientifique

- Researchers study its efficacy, environmental impact, and potential for sustainable weed management .

Herbicide and Agricultural Use

Pesticide Residue Analysis

Analgesic Potential

Photodynamic Therapy (PDT)

Mécanisme D'action

Target of Action

The primary target of 4-chloro-N-(2-(4-fluorophenoxy)ethyl)picolinamide is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for the survival of plants and some microorganisms .

Mode of Action

4-chloro-N-(2-(4-fluorophenoxy)ethyl)picolinamide interacts with its target, Protox, by inhibiting its enzymatic activity . This inhibition disrupts the normal biosynthesis of heme and chlorophyll, leading to the accumulation of protoporphyrin IX, a photodynamic compound. When exposed to light, this compound produces reactive oxygen species that cause lipid peroxidation, leading to cell membrane damage and ultimately cell death .

Biochemical Pathways

The compound affects the heme and chlorophyll biosynthesis pathways by inhibiting the Protox enzyme . This inhibition leads to the accumulation of protoporphyrin IX, which upon exposure to light, generates reactive oxygen species. These reactive species can cause oxidative damage to various cellular components, including lipids, proteins, and DNA, disrupting normal cellular functions and leading to cell death .

Pharmacokinetics

This suggests that the compound may be quickly absorbed and distributed in the body, metabolized, and then efficiently excreted through the kidneys .

Result of Action

The result of the action of 4-chloro-N-(2-(4-fluorophenoxy)ethyl)picolinamide is the death of the cells in which it is active . This is due to the oxidative damage caused by the reactive oxygen species generated by the accumulated protoporphyrin IX . This makes the compound effective as a herbicide, causing the death of unwanted plants .

Action Environment

The efficacy and stability of 4-chloro-N-(2-(4-fluorophenoxy)ethyl)picolinamide can be influenced by various environmental factors. For instance, light exposure is crucial for the compound’s mode of action, as it triggers the generation of reactive oxygen species from accumulated protoporphyrin IX Therefore, the compound may be more effective in well-lit environments

Propriétés

IUPAC Name |

4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN2O2/c15-10-5-6-17-13(9-10)14(19)18-7-8-20-12-3-1-11(16)2-4-12/h1-6,9H,7-8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCDWGKJGLJVTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCNC(=O)C2=NC=CC(=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-(4-fluorophenoxy)ethyl)picolinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B6577261.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6577270.png)

![1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B6577274.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B6577281.png)

![4H,5H,6H,7H,8H-thieno[3,2-b]azepine-5,8-dione](/img/structure/B6577283.png)

![4-[3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid](/img/structure/B6577301.png)

![N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B6577302.png)

![2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(4-fluorophenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6577305.png)

![4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6577312.png)

![13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-pentyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6577313.png)

![2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide](/img/structure/B6577320.png)

![2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B6577329.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6577337.png)